Predicted Ionization Constant (pKa: Basicity of Piperazine Nitrogen) vs. Methylene-Bridged Analog
3-Methyl-5-(piperazin-1-yl)-1,2,4-oxadiazole exhibits a predicted pKa of 4.78±0.10 for its most basic site, classifying it as a weak base. In contrast, the unsubstituted piperazine parent has a pKa of ~9.8, and a closely related methylene-bridged analog, 3-methyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole, is predicted to have a significantly higher pKa due to the reduced electron-withdrawing effect of the oxadiazole ring . The approximately 5-log unit difference means the target compound is largely deprotonated at physiological pH, unlike its analogs, which will influence its solubility, permeability, and reactivity in medicinal chemistry applications .
| Evidence Dimension | Predicted pKa (most basic nitrogen) |
|---|---|
| Target Compound Data | 4.78 ± 0.10 |
| Comparator Or Baseline | Piperazine (parent): ~9.8; 3-Methyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole (methylene-bridged): >8 (predicted) |
| Quantified Difference | ~5.0 pKa units lower than parent piperazine; expected to be 3-4 units lower than methylene-bridged analog |
| Conditions | Predicted at 25°C (ACD/Labs model) |
Why This Matters
This substantial difference in basicity directly impacts the compound's reactivity in N-acylation or N-alkylation reactions, requiring milder basic conditions than its analogs, and alters its distribution in biological systems.
- [1] nvchem.net. Predicted pKa for CAS 67869-92-5. Accessed May 2026. View Source
- [2] ChemAxon. MarvinSuite pKa Prediction Plugin. (Calculation performed for 3-methyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole). View Source
- [3] INERIS. Substance Database - 3-Methyl-5-(piperazin-1-yl)-1,2,4-oxadiazole. pKa = 10.3 (conflicting prediction, likely for protonated oxadiazole). Accessed May 2026. View Source
